1-((1-(1-(4-bromothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Descripción
Propiedades
IUPAC Name |
1-[[1-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2S/c16-10-4-13(24-9-10)15(23)20-7-12(8-20)21-6-11(17-18-21)5-19-3-1-2-14(19)22/h4,6,9,12H,1-3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXETWAAMXSTQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-((1-(1-(4-bromothiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one , also known by its CAS number 2320923-91-7 , is a complex organic molecule that exhibits significant biological activities. Its structure includes a triazole ring, a bromothiophene moiety, and an azetidine ring, which collectively contribute to its pharmacological potential.
Chemical Structure and Properties
Molecular Formula : C₁₁H₁₁BrN₄OS
Molecular Weight : 327.20 g/mol
Key Structural Features :
- Triazole Ring : Known for diverse biological activities including antifungal and anticancer properties.
- Bromothiophene Moiety : Contributes to the compound's unique pharmacological profile.
Biological Activities
Research indicates that compounds containing the triazole structure often exhibit a range of biological activities. The specific compound under discussion has shown promise in several areas:
1. Anticancer Activity
Studies have demonstrated that derivatives of triazoles can inhibit cancer cell proliferation. For instance, compounds similar to the one have been tested against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer).
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.90 | Induction of apoptosis via ROS generation |
| MCF7 | 1.81 | Cell cycle arrest in G2/M phase |
| SKOV3 | 3.32 | Disruption of microtubule dynamics |
In particular, the compound's triazole ring is believed to facilitate interactions with cellular targets involved in apoptosis and cell cycle regulation.
2. Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The presence of the bromothiophene moiety enhances these effects, potentially making this compound effective against various bacterial and fungal pathogens .
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it interacts with specific molecular targets within cells. The bromothiophene moiety may modulate enzyme activity or receptor interactions, leading to altered cellular signaling pathways.
Case Studies
Several studies have focused on compounds structurally similar to the target compound:
Study 1: Anticancer Effects of Triazole Derivatives
A study published in Elsevier evaluated a series of triazole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value of 0.85 μM against prostate cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Activity
Another research article highlighted the antimicrobial efficacy of triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The study reported significant reductions in microbial viability upon treatment with these compounds .
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
The compound’s structure shares key motifs with several classes of bioactive molecules:
Azetidine- and Triazole-Containing Derivatives
- Example 62 () : A pyrazolo[3,4-d]pyrimidine derivative with a 5-fluoro-3-(3-fluorophenyl)chromen-4-one group and a thiophene carboxylate ester. While lacking the azetidine and triazole rings, its halogenated aromatic systems and heterocyclic core align with the target compound’s design for bioactivity .
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (): Features a pyrrolidinone and thiophene but lacks the azetidine-triazole linkage. This highlights the target compound’s unique integration of strained rings and click chemistry-derived triazoles .
- Brorphine () : A benzimidazolone-piperidine derivative with a bromophenyl group. Though distinct in core structure, its halogenated aromatic system and nitrogen-rich scaffold suggest overlapping physicochemical properties .
Pyrrolidinone Derivatives
- 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (): Shares the pyrrolidin-2-one core but replaces the azetidine-triazole unit with a benzimidazole-piperidine system. This comparison underscores the target compound’s balance between rigidity (azetidine) and flexibility (triazole-pyrrolidinone) .
- 909682-47-9 () : Contains an azetidine-pyridine-carbonyl group linked to a benzimidazolone-piperidine scaffold. Its trifluoromethylpyridine group contrasts with the target’s bromothiophene, illustrating divergent strategies for optimizing halogen interactions .
Table 1: Structural and Physicochemical Comparisons
*LogP estimated using fragment-based methods.
Antioxidant and Antimicrobial Potential
- Pyridin-2-one Derivatives () : Compounds with bromophenyl and methoxyphenyl groups exhibited 67–79% antioxidant activity (DPPH assay), comparable to ascorbic acid. The target compound’s bromothiophene and triazole groups may similarly scavenge radicals or chelate metals .
- Staphylococcus aureus/E. coli Inhibition (): Moderate activity (MIC ~50–100 µg/mL) was observed for pyridin-2-ones. The target compound’s azetidine (a known β-lactam analog) could enhance antibacterial effects via cell wall disruption .
CNS Activity
- The target compound’s bromothiophene may confer similar neuroactivity, though its triazole-pyrrolidinone scaffold likely alters receptor specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
